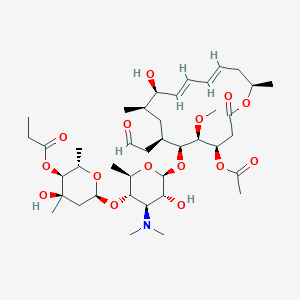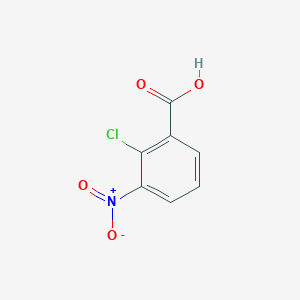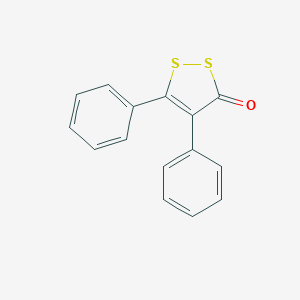
4,5-Diphenyl-3H-1,2-dithiol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-3H-1,2-dithiol-3-one, also known as Dithiolethione, is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dithiolethione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of dithiolethione is not fully understood, but it is believed to act through multiple pathways. 4,5-Diphenyl-3H-1,2-dithiol-3-onene has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, dithiolethione has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
4,5-Diphenyl-3H-1,2-dithiol-3-onene has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), reducing oxidative stress and protecting cells from damage. It can also inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing inflammation. In addition, dithiolethione has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of dithiolethione is its low toxicity, making it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on dithiolethione. One area of interest is its use as a chemopreventive agent, which could help prevent the development of cancer in high-risk populations. Another potential application is its use in combination with chemotherapy drugs to enhance their efficacy and reduce side effects. Additionally, research could focus on developing new synthetic analogs of dithiolethione with improved solubility and potency. Overall, dithiolethione shows great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
4,5-Diphenyl-3H-1,2-dithiol-3-onene can be synthesized through various methods, including the reaction of 1,2-dithiol-3-thione with aryl halides in the presence of a base, or the reaction of aryl thiols with 1,2-dithiol-3-one. The purity and yield of the product can be improved through recrystallization and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-3H-1,2-dithiol-3-onene has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that dithiolethione can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs. In addition, dithiolethione has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
17835-44-8 |
|---|---|
Produktname |
4,5-Diphenyl-3H-1,2-dithiol-3-one |
Molekularformel |
C15H10OS2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4,5-diphenyldithiol-3-one |
InChI |
InChI=1S/C15H10OS2/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
KRDHRUKCSQIKBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
Synonyme |
4,5-Diphenyl-3H-1,2-dithiol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



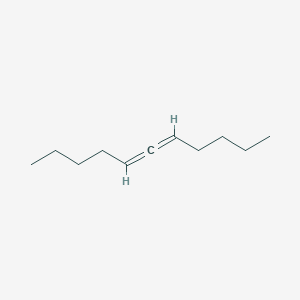

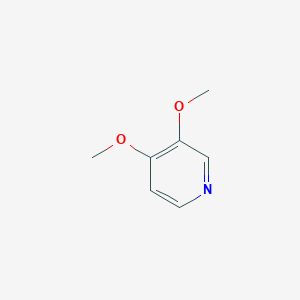
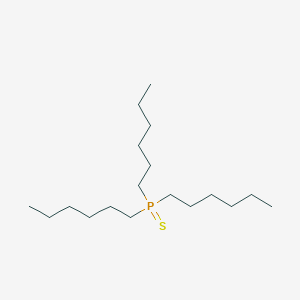
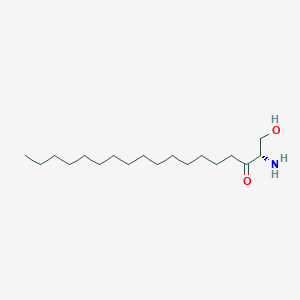
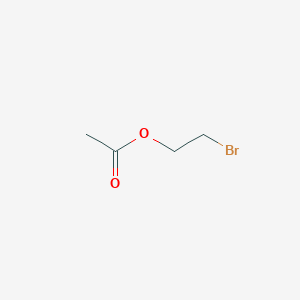
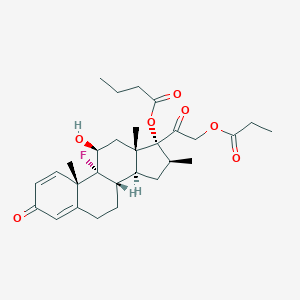
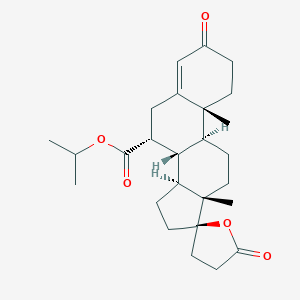
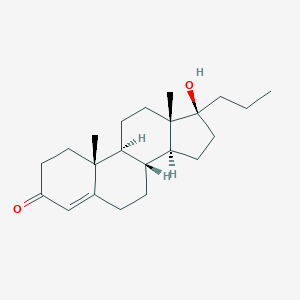
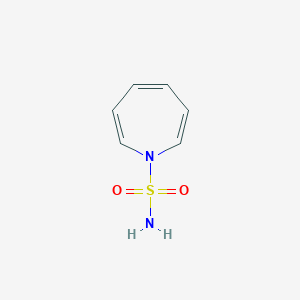
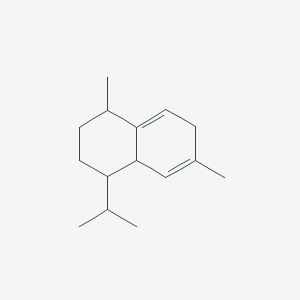
![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)
